molecular formula C15H13N2O5+ B1226907 1-Carboxy-7-(dimethylamino)-3,4-dihydroxyphenoxazin-5-ium

1-Carboxy-7-(dimethylamino)-3,4-dihydroxyphenoxazin-5-ium

Cat. No. B1226907
M. Wt: 301.27 g/mol
InChI Key: YBGOLOJQJWLUQP-UHFFFAOYSA-O
Attention: For research use only. Not for human or veterinary use.
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Description

Gallocyanin(1+) is an organic cation that is 3,4-dihydroxyphenoxazin-5-ium carrying additional carboxy and dimethylamino groups at positions 1 and 7 respectively. The chloride salt is the histological dye 'gallocyanin'. It has a role as a fluorochrome and a histological dye.

Scientific Research Applications

Photocleavage Properties

Research indicates that certain compounds related to 1-Carboxy-7-(dimethylamino)-3,4-dihydroxyphenoxazin-5-ium, like 1-acyl-7-nitroindolines, show potential as photolabile precursors for carboxylic acids, particularly neuroactive amino acids. The presence of electron-donating substituents can significantly affect their photolysis efficiency (Papageorgiou & Corrie, 2000).

Nonlinear Optical Properties

Studies have explored the nonlinear optical properties of similar compounds, such as 3-(Dimethylamino)-7-aminophenothiazin-5-ium chloride, in various solvents. These properties are crucial for applications in photonics and optoelectronics (Badran, 2012).

Antitumor Activity

Compounds structurally related to 1-Carboxy-7-(dimethylamino)-3,4-dihydroxyphenoxazin-5-ium, such as derivatives of N-[2-(dimethylamino)ethyl]-9-aminoacridine-4-carboxamide, demonstrate in vivo antitumor activity, binding well to DNA through intercalation and showing effectiveness against certain types of cancers (Denny, Atwell, Rewcastle, & Baguley, 1987).

Synthesis of Fluorescent Probes

The synthesis of isomerically pure 5- and 6-carboxytetramethylrhodamines, which include dimethylamino groups, has been developed for use in DNA probes. These probes play a significant role in molecular biology and genetic research (Kvach et al., 2009).

Peptide Coupling in Biochemistry

Benzotriazol-1-yloxytris(dimethylamino)phosphonium hexafluorophosphate reagent (BOP) has been utilized as a coupling reagent for conjugated carboxylic acids with methyl ester amino acids hydrochloride, illustrating the role of dimethylamino groups in biochemical synthesis (Brunel, Salmi, & Letourneux, 2005).

Molecular Structure Analysis

1,1-Dimethyl-3-oxo-1,4-diazepan-1-ium chloride and 1,1-dimethyl-1-carboxymethyl-3-aminopropyl ammonium hydrochloride, related to the compound , have been studied for their molecular structure and spectral properties, contributing to the understanding of the chemical properties of such compounds (Kowalczyk, 2008).

properties

Product Name

1-Carboxy-7-(dimethylamino)-3,4-dihydroxyphenoxazin-5-ium

Molecular Formula

C15H13N2O5+

Molecular Weight

301.27 g/mol

IUPAC Name

7-(dimethylamino)-4-hydroxy-3-oxophenoxazin-10-ium-1-carboxylic acid

InChI

InChI=1S/C15H12N2O5/c1-17(2)7-3-4-9-11(5-7)22-14-12(16-9)8(15(20)21)6-10(18)13(14)19/h3-6,19H,1-2H3,(H,20,21)/p+1

InChI Key

YBGOLOJQJWLUQP-UHFFFAOYSA-O

Canonical SMILES

CN(C)C1=CC2=C(C=C1)[NH+]=C3C(=CC(=O)C(=C3O2)O)C(=O)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-Carboxy-7-(dimethylamino)-3,4-dihydroxyphenoxazin-5-ium
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Reactant of Route 6
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